molecular formula C6H10ClNO2 B2418888 (1R,5R)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride CAS No. 2187426-54-4

(1R,5R)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride

Cat. No.: B2418888
CAS No.: 2187426-54-4
M. Wt: 163.6
InChI Key: IQNGIDOFRBBFGV-DPIOYBAHSA-N
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Description

(1R,5R)-3-Azabicyclo[310]hexane-1-carboxylic acid;hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Scientific Research Applications

(1R,5R)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315 and H319 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of aziridine derivatives, which undergo ring-opening reactions followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of (1R,5R)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5R)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid
  • (1R,5R)-3-Thiabicyclo[3.1.0]hexane-1-carboxylic acid

Uniqueness

(1R,5R)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride is unique due to the presence of a nitrogen atom within its bicyclic structure, which imparts distinct chemical and biological properties compared to its oxygen and sulfur analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-5(9)6-1-4(6)2-7-3-6;/h4,7H,1-3H2,(H,8,9);1H/t4-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNGIDOFRBBFGV-DPIOYBAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@]1(CNC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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